A Technical Guide to Fmoc-S-4-methoxytrityl-L-cysteine: Properties and Applications in Peptide Synthesis
A Technical Guide to Fmoc-S-4-methoxytrityl-L-cysteine: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-S-4-methoxytrityl-L-cysteine (Fmoc-Cys(Mmt)-OH) is a pivotal amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). Its strategic design, incorporating the acid-labile 4-methoxytrityl (Mmt) protecting group for the sulfhydryl side chain of cysteine, allows for orthogonal protection schemes. This enables the selective deprotection of the cysteine thiol group while the peptide remains anchored to the solid support, facilitating the synthesis of complex peptides, including those with disulfide bridges and other site-specific modifications.[1] This guide provides an in-depth overview of the chemical properties of Fmoc-Cys(Mmt)-OH, detailed experimental protocols for its use, and logical workflows for its application in peptide synthesis.
Core Chemical and Physical Properties
Fmoc-Cys(Mmt)-OH is a white to off-white or yellow powder.[2] A comprehensive summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₃₈H₃₃NO₅S | [1][3] |
| Molecular Weight | 615.7 g/mol | [1] |
| Melting Point | 117 - 130 °C | |
| Appearance | Yellow to white powder | |
| Solubility | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml) | [4] |
| Storage Conditions | 0 - 8 °C, under inert gas (Nitrogen) | [3] |
| CAS Number | 177582-21-7 | [1][3] |
Experimental Protocols
The primary application of Fmoc-Cys(Mmt)-OH is in Fmoc-based solid-phase peptide synthesis.[2] The Mmt group's high acid lability is its key feature, allowing for its removal under very mild acidic conditions that do not affect other acid-labile protecting groups like tert-butyl (tBu) or the bond to the resin.[4][5]
Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle for incorporating an amino acid, including Fmoc-Cys(Mmt)-OH, onto a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Cys(Mmt)-OH)
-
Peptide synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 20-30 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Selective On-Resin Deprotection of the Mmt Group
This protocol describes the selective removal of the Mmt protecting group from the cysteine side chain while the peptide remains attached to the resin.
Materials:
-
Peptidyl-resin containing a Cys(Mmt) residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger[1]
-
Deprotection solution: 1-2% TFA in DCM with 5% TIS
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DCM.
-
Mmt Deprotection:
-
Drain the DCM.
-
Add the deprotection solution to the resin.
-
Agitate for 2-5 minutes. The solution will typically turn a bright yellow color due to the formation of the Mmt cation.
-
Drain the deprotection solution.
-
Repeat the treatment with the deprotection solution until the yellow color is no longer observed.
-
Wash the resin thoroughly with DCM (3-5 times) and then with DMF (3-5 times) to remove residual acid and scavenger.
-
On-Resin Disulfide Bond Formation
Following the selective deprotection of the Cys(Mmt) group, the free thiol can be oxidized to form a disulfide bridge.
Materials:
-
Peptidyl-resin with deprotected cysteine thiol(s)
-
N,N-Dimethylformamide (DMF)
-
Oxidizing agent (e.g., Iodine, N-chlorosuccinimide (NCS))
Procedure (using NCS):
-
Resin Preparation: Ensure the peptidyl-resin with free thiol(s) is well-washed with DMF.
-
Oxidation:
-
Prepare a solution of NCS (2 equivalents per thiol) in DMF.
-
Add the NCS solution to the resin.
-
Agitate for 15-30 minutes at room temperature.
-
Monitor the reaction for completion (e.g., using Ellman's test to check for free thiols).
-
Drain the oxidizing solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Final Cleavage and Global Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of all remaining side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)[3]
Procedure:
-
Resin Preparation: Wash the peptidyl-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide and purify using techniques such as reverse-phase HPLC.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in utilizing Fmoc-Cys(Mmt)-OH in peptide synthesis.
Caption: General workflow for solid-phase peptide synthesis using Fmoc-Cys(Mmt)-OH.
Caption: Orthogonal deprotection strategy for Fmoc-Cys(Mmt)-OH in peptide synthesis.
Conclusion
Fmoc-S-4-methoxytrityl-L-cysteine is an indispensable tool in modern peptide chemistry. Its well-defined chemical properties and the orthogonal nature of the Mmt protecting group provide researchers with the flexibility to synthesize a wide array of complex peptides with high fidelity. The detailed protocols and workflows presented in this guide offer a practical framework for the successful application of this versatile building block in research and drug development.
